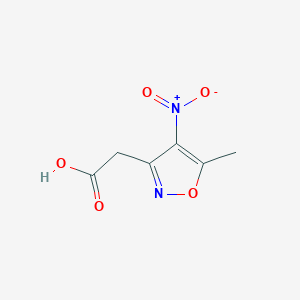
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or hydroxyl derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as antiviral, anti-inflammatory, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitroisoxazole: Similar in structure but lacks the acetic acid moiety.
5-Methyl-4-nitroisoxazole: Similar but with different substitution patterns.
Uniqueness
2-(5-Methyl-4-nitroisoxazol-3-yl)acetic acid is unique due to the presence of both the nitro and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C6H6N2O5 |
|---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
2-(5-methyl-4-nitro-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O5/c1-3-6(8(11)12)4(7-13-3)2-5(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
YZUWUAKUWYKORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















